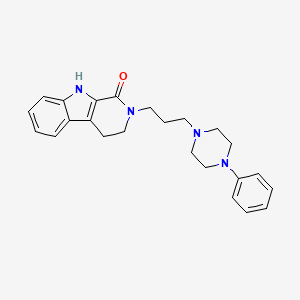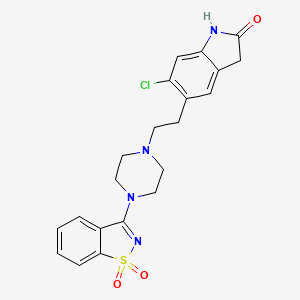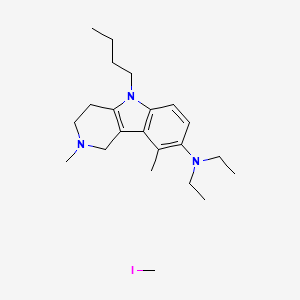
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole derivatives typically involves the reaction of pyridine and indole analogs under specific conditions. One common method includes the use of existing pyridine and benzindole analogs, which undergo chemical reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are carried out under controlled temperatures to ensure stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
5H-Pyrido(4,3-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 5H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5H-Pyrido(4,3-b)indole include:
- 3-Azacarbazole
- Gamma-carboline
- Pyrido[4,3-b]indole
Uniqueness
What sets 5H-Pyrido(4,3-b)indole derivatives apart is their unique structure, which allows for a wide range of chemical modifications. This versatility makes them valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
102207-03-4 |
|---|---|
Molekularformel |
C22H36IN3 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
5-butyl-N,N-diethyl-2,9-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-8-amine;iodomethane |
InChI |
InChI=1S/C21H33N3.CH3I/c1-6-9-13-24-19-12-14-22(5)15-17(19)21-16(4)18(10-11-20(21)24)23(7-2)8-3;1-2/h10-11H,6-9,12-15H2,1-5H3;1H3 |
InChI-Schlüssel |
JNMCUHPSBVOYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3C)N(CC)CC.CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



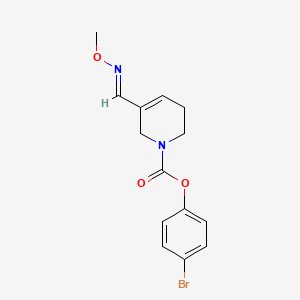
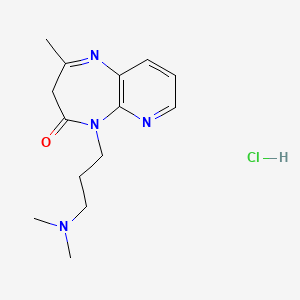
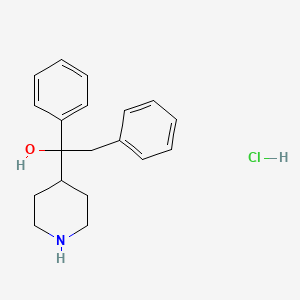
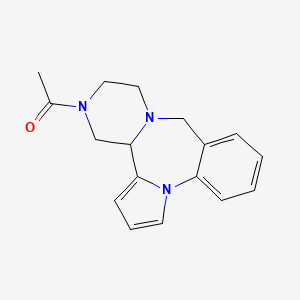

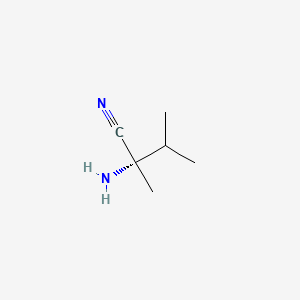
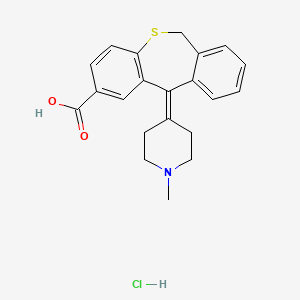

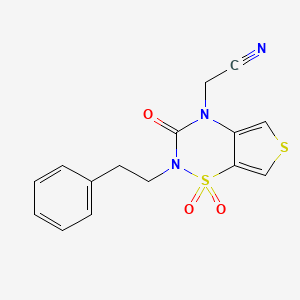
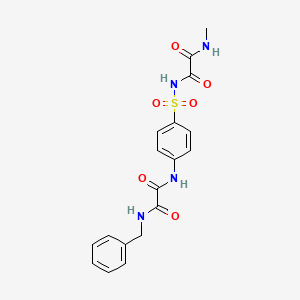
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
